molecular formula C10H14N2O2S B13058417 2-(5-Methylmorpholin-3-yl)-1-(1,3-thiazol-5-yl)ethan-1-one

2-(5-Methylmorpholin-3-yl)-1-(1,3-thiazol-5-yl)ethan-1-one

Cat. No.: B13058417
M. Wt: 226.30 g/mol
InChI Key: IWAQESFQLTZCCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(5-Methylmorpholin-3-yl)-1-(1,3-thiazol-5-yl)ethan-1-one is a synthetic organic compound that features both a morpholine and a thiazole ring in its structure. Compounds containing these functional groups are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Methylmorpholin-3-yl)-1-(1,3-thiazol-5-yl)ethan-1-one typically involves the formation of the morpholine and thiazole rings, followed by their coupling. Common synthetic routes might include:

    Formation of the Morpholine Ring: This can be achieved through the reaction of diethanolamine with a suitable alkylating agent.

    Formation of the Thiazole Ring: This can be synthesized via the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.

    Coupling Reaction: The final step involves coupling the morpholine and thiazole rings under suitable conditions, such as using a base and a solvent like ethanol.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-(5-Methylmorpholin-3-yl)-1-(1,3-thiazol-5-yl)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or an aldehyde, while reduction could yield an alcohol.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a potential bioactive compound for studying biological processes.

    Medicine: As a lead compound for the development of new pharmaceuticals.

    Industry: As an intermediate in the production of other chemicals.

Mechanism of Action

The mechanism of action of 2-(5-Methylmorpholin-3-yl)-1-(1,3-thiazol-5-yl)ethan-1-one would depend on its specific biological activity. Generally, compounds with morpholine and thiazole rings can interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions.

Comparison with Similar Compounds

Similar Compounds

    2-(Morpholin-4-yl)-1-(1,3-thiazol-5-yl)ethan-1-one: Similar structure but without the methyl group on the morpholine ring.

    2-(5-Methylmorpholin-3-yl)-1-(1,3-thiazol-4-yl)ethan-1-one: Similar structure but with a different substitution pattern on the thiazole ring.

Uniqueness

2-(5-Methylmorpholin-3-yl)-1-(1,3-thiazol-5-yl)ethan-1-one is unique due to the specific substitution pattern on both the morpholine and thiazole rings, which can influence its chemical reactivity and biological activity.

Properties

Molecular Formula

C10H14N2O2S

Molecular Weight

226.30 g/mol

IUPAC Name

2-(5-methylmorpholin-3-yl)-1-(1,3-thiazol-5-yl)ethanone

InChI

InChI=1S/C10H14N2O2S/c1-7-4-14-5-8(12-7)2-9(13)10-3-11-6-15-10/h3,6-8,12H,2,4-5H2,1H3

InChI Key

IWAQESFQLTZCCP-UHFFFAOYSA-N

Canonical SMILES

CC1COCC(N1)CC(=O)C2=CN=CS2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.